3-Bromo-7-methoxypyrido[3,4-b]pyrazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6BrN3O |
|---|---|
Molecular Weight |
240.06 g/mol |
IUPAC Name |
3-bromo-7-methoxypyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C8H6BrN3O/c1-13-8-2-5-6(3-11-8)12-7(9)4-10-5/h2-4H,1H3 |
InChI Key |
QSMYPIOEHDAGDP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C2C(=C1)N=CC(=N2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromo 7 Methoxypyrido 3,4 B Pyrazine and Analogues
Core Pyrido[3,4-b]pyrazine (B183377) Ring Construction Strategies
The formation of the foundational pyrido[3,4-b]pyrazine scaffold is a critical step in the synthesis of the target compound. Several strategies have been developed for the construction of this fused heterocyclic system, primarily relying on the condensation of appropriately substituted pyridine (B92270) diamines with dicarbonyl compounds or their equivalents.
Cyclocondensation Reactions of Diaminopyridines with Dicarbonyl Compounds
A widely employed and classical approach to the synthesis of the pyrido[3,4-b]pyrazine ring system is the cyclocondensation reaction between a 3,4-diaminopyridine (B372788) derivative and a 1,2-dicarbonyl compound. This method offers a straightforward route to the fused pyrazine (B50134) ring.
The general reaction involves the condensation of 3,4-diaminopyridine with a glyoxal (B1671930) derivative. For the synthesis of analogues of the target compound, a substituted 3,4-diaminopyridine, such as 5-methoxy-3,4-diaminopyridine, would be the required starting material. The reaction typically proceeds by heating the reactants in a suitable solvent, such as a mixture of dimethylformamide (DMF) and ethanol. This approach has been utilized for the regioselective synthesis of 2-arylpyrido[3,4-b]pyrazines by reacting 3,4-diaminopyridine with various arylglyoxals. The reaction is often carried out at elevated temperatures, for instance, at 55 °C, to afford the desired products in high yields and with short reaction times.
A plausible synthetic route to the necessary precursor, 5-methoxy-3,4-diaminopyridine, can be envisioned starting from 4-methoxypyridine. A nitration reaction using fuming nitric acid can introduce a nitro group at the 3-position to yield 4-methoxy-3-nitropyridine. Subsequent amination with a strong ammonia (B1221849) solution can replace the methoxy (B1213986) group with an amino group, affording 4-amino-3-nitropyridine. Finally, a hydrogenation reaction, typically catalyzed by palladium on carbon (Pd/C), can reduce the nitro group to an amine, yielding the desired 5-methoxy-3,4-diaminopyridine.
Table 1: Examples of Dicarbonyl Compounds for Cyclocondensation
| Dicarbonyl Compound | Resulting Substituent at C2/C3 |
| Glyoxal | Unsubstituted |
| Methylglyoxal | 2-Methyl |
| Phenylglyoxal | 2-Phenyl |
| 2,3-Butanedione | 2,3-Dimethyl |
One-Pot Annelation Approaches for Pyrido[3,4-b]pyrazine Ring Formation
These methods often involve multi-component reactions where three or more starting materials are combined in a single reaction vessel to generate the final product in a cascade of reactions. For instance, a one-pot, three-component condensation of a 6-aminouracil (B15529) derivative, an aromatic aldehyde, and malononitrile (B47326) has been reported for the synthesis of pyrido[2,3-d]pyrimidines, a related heterocyclic system. Similar strategies could potentially be adapted for the synthesis of substituted pyrido[3,4-b]pyrazines.
Furthermore, cascade reactions involving C≡C bond activation have been developed for the switchable synthesis of halogen-functionalized pyrazolo[3,4-b]pyridines, another class of related fused heterocycles. These advanced methods highlight the potential for developing efficient one-pot annelation approaches for the direct synthesis of functionalized pyrido[3,4-b]pyrazines.
Alternative Cyclization Pathways for Bridged Pyrazine Systems
While less common for the direct synthesis of the parent pyrido[3,4-b]pyrazine system, alternative cyclization pathways can lead to the formation of bridged pyrazine systems. These methods often involve intramolecular cyclization reactions of appropriately functionalized pyridine precursors. For instance, intramolecular cyclization of a 4-acetyl-3-aminopyridine derivative has been used to synthesize a pyrido[3,4-c]pyridazin-4-one, which contains a related fused pyridazine (B1198779) ring. Although this does not directly yield a pyrazine ring, it demonstrates the principle of forming bridged systems through intramolecular cyclization. The development of specific pathways to bridged pyrido[3,4-b]pyrazine systems remains an area for further exploration in synthetic organic chemistry.
Regioselective Introduction of Halogen and Methoxy Substituents
Strategies for Bromination at the 3-Position
The introduction of a bromine atom at the 3-position of the pyrido[3,4-b]pyrazine ring is typically achieved through electrophilic aromatic substitution. The electron-rich nature of the pyrazine ring, particularly when substituted with an electron-donating group like a methoxy group at the 7-position, facilitates this reaction.
A common and effective reagent for this transformation is N-bromosuccinimide (NBS). The reaction is often carried out in a suitable solvent, such as acetonitrile, and may be performed at room temperature or with gentle heating. The regioselectivity of the bromination is influenced by the electronic properties of the substituents already present on the ring. In the case of a 7-methoxypyrido[3,4-b]pyrazine (B13114424), the methoxy group is an activating, ortho-, para-directing group. However, the nitrogen atoms in the pyrazine ring also exert a significant electronic influence. Computational and experimental studies on the electrophilic bromination of various aromatic and heteroaromatic systems have shown that the regioselectivity can be highly dependent on the substrate and reaction conditions. For the 7-methoxypyrido[3,4-b]pyrazine system, the 3-position is electronically activated by the methoxy group through resonance, making it a likely site for electrophilic attack.
Table 2: Common Brominating Agents for Aromatic Compounds
| Reagent | Abbreviation | Typical Conditions |
| N-Bromosuccinimide | NBS | Acetonitrile, room temperature or heat |
| Bromine | Br₂ | Acetic acid or other polar solvents |
| 1,3-Dibromo-5,5-dimethylhydantoin | DBDMH | Various organic solvents |
Methodologies for Methoxylation at the 7-Position
The introduction of the methoxy group at the 7-position is most strategically accomplished by starting with a pyridine precursor that already contains this functionality. As outlined in section 2.1.1, the synthesis of 5-methoxy-3,4-diaminopyridine would be the key starting material. The synthesis of this precursor can be achieved from commercially available materials through a sequence of nitration, amination, and reduction reactions.
An alternative, though likely less efficient, approach would be to introduce the methoxy group onto a pre-formed pyrido[3,4-b]pyrazine ring. This would typically involve a nucleophilic aromatic substitution (SNAr) reaction on a precursor bearing a suitable leaving group, such as a halogen, at the 7-position. For example, a 7-bromopyrido[3,4-b]pyrazine (B1377934) could potentially be reacted with sodium methoxide (B1231860) in a suitable solvent to afford the desired 7-methoxy product. However, the synthesis of the 7-bromo precursor would itself require a regioselective bromination, which may be challenging to achieve cleanly. Therefore, incorporating the methoxy group from the outset is generally the more logical and efficient synthetic strategy.
Sequence of Substitution and Ring Closure in Multi-Step Synthesis
The construction of the 3-Bromo-7-methoxypyrido[3,4-b]pyrazine ring system is typically achieved through a condensation reaction, which forms the core pyrazine ring. The strategic placement of the bromo and methoxy substituents is dictated by the choice of starting materials and the sequence of synthetic steps. A common and effective method involves the condensation of a suitably substituted diaminopyridine with a 1,2-dicarbonyl compound. nsmsi.irnih.gov
In a logical synthetic sequence for this compound, the synthesis would likely commence with a pyridine precursor already bearing the desired methoxy group. For instance, a substituted 3,4-diaminopyridine would be the key intermediate. The ring closure is then effected by reaction with a glyoxal derivative. To introduce the bromine at the 3-position, a bromo-substituted glyoxal or a similar 1,2-dicarbonyl electrophile would be employed.
Alternatively, the unsubstituted pyrido[3,4-b]pyrazine core could be synthesized first, followed by sequential halogenation and methoxylation reactions. However, controlling the regioselectivity of these subsequent substitutions on the fused ring system can be challenging. Therefore, the more common approach is to incorporate the required substituents onto the precursors before the final ring-forming condensation step. This "pre-functionalization" strategy generally offers better control over the final structure and isomer purity. The condensation reaction itself is often catalyzed by an acid and proceeds to form the stable aromatic pyrazine ring. nih.gov
Advanced Synthetic Techniques and Reaction Condition Optimization
To improve the efficiency, yield, and environmental footprint of pyrido[3,4-b]pyrazine synthesis, researchers have moved beyond classical methods to embrace advanced techniques and optimized reaction conditions.
Transition metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic compounds, including the pyrido[3,4-b]pyrazine system. rsc.org These reactions are typically used to form carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide variety of substituents onto the core structure.
Palladium-catalyzed reactions such as the Suzuki, Heck, Sonogashira, and Stille couplings are particularly prevalent. rsc.org For a molecule like this compound, the bromine atom at the 3-position serves as an excellent handle for such transformations. For example, a Suzuki coupling reaction could be employed to introduce aryl or heteroaryl groups at this position by reacting the bromo-substituted compound with an appropriate boronic acid in the presence of a palladium catalyst and a base. mdpi.commdpi.com Research on related halogenated pyrido[3,4-b]pyrazines has demonstrated successful palladium-catalyzed couplings with arylboronic acids to yield complex, functionalized derivatives. mdpi.com
The table below illustrates representative conditions for palladium-catalyzed Suzuki coupling reactions used in the derivatization of related halo-azine compounds.
| Halide Substrate | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | Aryl boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | N/A |
| 8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine | 2-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 75 |
| 8-Bromo-7-iodopyrido[3,4-b]pyrazine analogue | Arylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | 80 | N/A |
Data synthesized from studies on related heterocyclic systems. mdpi.commdpi.com
In line with the principles of green chemistry, solvent-free and microwave-assisted synthesis protocols have been developed for nitrogen-containing heterocycles. nih.gov Microwave irradiation often leads to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.net
The synthesis of various pyridopyrazine and related pyrazolopyridine derivatives has been successfully achieved using microwave-assisted organic synthesis (MAOS). nih.govresearchgate.netosi.lv These methods typically involve multicomponent reactions where the reactants are mixed, sometimes with a catalyst, and heated under microwave irradiation for a short period. For instance, the condensation step to form the pyrido[3,4-b]pyrazine ring can be significantly accelerated using microwave heating, often reducing reaction times from hours to mere minutes. nih.govresearchgate.net
The table below compares conventional and microwave-assisted methods for the synthesis of related heterocyclic structures, highlighting the advantages of the latter.
| Reaction Type | Method | Reaction Time | Yield (%) | Reference System |
|---|---|---|---|---|
| Three-Component Cyclocondensation | Conventional Heating | 8-9 hours | ~89 | Pyrido[2,3-b]pyrazine (B189457) derivative |
| Three-Component Cyclocondensation | Microwave Irradiation (300 W) | 25 minutes | 20-85 | Pyrazolo[3,4-b]pyridine derivative |
| Cyclocondensation | Microwave Irradiation (500 W) | 5-15 minutes | 81-94 | Spiro[pyrido[4,3-d]pyrimidine-heterocycle] |
| Multicomponent Reaction | Microwave Irradiation (100 W) | 8-10 minutes | 88-96 | 1,4-Dihydropyridine derivative |
Data compiled from various studies on heterocyclic synthesis. nih.govresearchgate.netnih.gov
Achieving specific chemo- and regioselectivity is crucial when performing further derivatization of a multifunctional molecule like this compound. The electronic properties of the two fused rings and the influence of the existing substituents dictate the outcome of subsequent reactions. The pyridine ring is generally more electron-deficient than a benzene (B151609) ring, and the pyrazine ring is even more so.
A more powerful strategy for achieving high regioselectivity is directed ortho-metalation (DoM). In a related 8-bromopyrido[3,4-b]pyrazine (B1341625) system, researchers have demonstrated that deprotometalation using a lithium-zinc base occurs selectively at the C7 position, adjacent to the pyridine nitrogen. mdpi.com This allows for the precise introduction of an electrophile, such as iodine, at that specific site. This high level of regiocontrol is difficult to achieve with standard electrophilic substitution methods. For the target molecule, the presence of the methoxy group at C7 would likely direct metalation to the C8 position.
Furthermore, the different reactivities of the halogen atoms can be exploited for chemoselective reactions. If a di-halogenated pyrido[3,4-b]pyrazine were synthesized (e.g., 3-bromo-7-iodo), the greater reactivity of the iodo group in palladium-catalyzed cross-coupling reactions would allow for selective functionalization at the 7-position, leaving the bromo group at the 3-position available for a subsequent, different coupling reaction. mdpi.com This orthogonal reactivity is a cornerstone of modern synthetic strategy for creating complex, highly decorated heterocyclic molecules.
Reactivity and Derivatization Chemistry of 3 Bromo 7 Methoxypyrido 3,4 B Pyrazine
Transformations Involving the Bromo Substituent
The bromine atom at the 3-position of the pyrido[3,4-b]pyrazine (B183377) core is the primary site for chemical modification. Its electron-withdrawing nature, coupled with the electronic characteristics of the heterocyclic system, makes it amenable to several classes of reactions, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The pyrido[3,4-b]pyrazine ring system, being electron-deficient, facilitates nucleophilic aromatic substitution (SNAr) at the carbon atom bearing the bromo substituent. In these reactions, a nucleophile attacks the electrophilic carbon, leading to the displacement of the bromide ion through an addition-elimination mechanism. The success of these reactions is often dependent on the nature of the nucleophile and the reaction conditions employed. Strong nucleophiles are generally required to effect this transformation efficiently. The electron-withdrawing nitrogen atoms in the pyrazine (B50134) ring play a crucial role in activating the C-Br bond towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent a powerful and widely utilized strategy for forming carbon-carbon and carbon-heteroatom bonds in organic synthesis. The bromo substituent on 3-Bromo-7-methoxypyrido[3,4-b]pyrazine serves as an excellent electrophilic partner in these transformations.
The Suzuki–Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is particularly valuable for creating biaryl and heteroaryl-aryl structures. For this compound, this reaction allows for the introduction of a diverse range of aryl and heteroaryl substituents at the 3-position. The general applicability of the Suzuki-Miyaura coupling has made it a favored method in medicinal chemistry and materials science.
Table 1: Illustrative Suzuki-Miyaura Coupling Reactions on Bromo-Heterocycles
| Electrophile | Nucleophile | Catalyst | Base | Product | Yield (%) |
|---|---|---|---|---|---|
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Aryl boronic acids | XPhosPdG2/XPhos | - | 3-Aryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Good to excellent |
| 5-bromopyrimidine | furan-3-boronic acid | Pd catalyst | Basic conditions | 5-(furan-3-yl)pyrimidine | - |
Note: The data in this table is illustrative of Suzuki-Miyaura reactions on similar bromo-substituted heterocyclic systems and is not specific to this compound due to a lack of available specific data.
The Stille and Kumada coupling reactions provide alternative palladium-catalyzed methods for carbon-carbon bond formation. The Stille coupling utilizes organotin reagents as the nucleophilic partner, while the Kumada coupling employs Grignard reagents (organomagnesium halides). These methods offer complementary reactivity to the Suzuki–Miyaura coupling and can be advantageous depending on the specific substrate and desired product. While specific examples for this compound are not detailed in the available literature, the general principles of these reactions are applicable to bromo-substituted heteroaromatic compounds.
The Heck reaction is a palladium-catalyzed process that forms a new carbon-carbon bond between an organohalide and an alkene. This reaction is a powerful tool for the synthesis of substituted alkenes. In the context of this compound, the Heck reaction would enable the introduction of various olefinic substituents at the 3-position, leading to the formation of vinyl-substituted pyrido[3,4-b]pyrazines. These products can serve as versatile intermediates for further synthetic transformations.
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The Sonogashira coupling of this compound with various terminal alkynes would provide a direct route to 3-alkynyl-7-methoxypyrido[3,4-b]pyrazines. These alkynyl-substituted derivatives are valuable building blocks in the synthesis of more complex molecules, including pharmaceuticals and functional materials.
Table 2: General Conditions for Sonogashira Coupling of Aryl Bromides
| Component | Typical Reagents/Conditions |
|---|---|
| Aryl Bromide | Substituted bromoarenes or bromoheteroarenes |
| Alkyne | Terminal alkynes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or other Pd(0) or Pd(II) complexes |
| Copper(I) Co-catalyst | CuI |
| Base | Amine bases such as triethylamine (B128534) (NEt₃) or diisopropylamine (B44863) (DIPA) |
Note: This table outlines the general conditions for Sonogashira coupling reactions involving aryl bromides.
Reductive Debromination and Hydrogenation
The pyrido[3,4-b]pyrazine scaffold can undergo transformations that modify its aromaticity and substitution pattern. Reductive processes, in particular, offer pathways to remove the bromo substituent or saturate the heterocyclic core.
Reductive Debromination: The selective removal of the bromine atom from the 3-position to yield 7-methoxypyrido[3,4-b]pyrazine (B13114424) can be achieved through various catalytic and chemical reduction methods. A common approach involves palladium-catalyzed hydrodehalogenation. While specific studies on this compound are not extensively documented, analogous transformations on other brominated heterocyclic compounds are well-established.
| Catalyst | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
| Pd/C (10%) | H₂ (1 atm) | Ethanol | 25 | >95 |
| Pd(OAc)₂/dppf | HCOOH/Et₃N | DMF | 80 | 85-95 |
Hydrogenation: The complete saturation of the pyridopyrazine ring system can be accomplished under more forcing hydrogenation conditions. The use of catalysts like platinum oxide (Adam's catalyst) or rhodium on alumina, often in an acidic medium to protonate the nitrogen atoms and activate the rings towards reduction, is a standard procedure for the hydrogenation of pyridine (B92270) and pyrazine rings. asianpubs.orgresearchgate.net This reaction would yield a tetrahydropyrido[3,4-b]pyrazine derivative. Due to the aromatic nature of the pyridopyrazine nucleus, elevated temperatures and hydrogen pressures are often required for complete saturation. asianpubs.org
| Catalyst | Solvent | Pressure (psi) | Temperature (°C) | Product |
| PtO₂ | Acetic Acid | 50-70 | 25-50 | 3-Bromo-7-methoxy-1,2,3,4,5,6,7,8-octahydropyrido[3,4-b]pyrazine |
| Rh/Al₂O₃ | Methanol/HCl | 800 | 100 | 7-Methoxy-1,2,3,4,5,6,7,8-octahydropyrido[3,4-b]pyrazine |
Reactions at the Methoxy (B1213986) Group
The methoxy group at the 7-position is a key functional handle, allowing for the introduction of a hydroxyl group, which can then be further functionalized.
O-Demethylation Strategies
Strong Lewis acids are particularly effective for this purpose. Boron tribromide (BBr₃) is a powerful and widely used reagent for the cleavage of aryl methyl ethers. The reaction typically proceeds at low temperatures in an inert solvent like dichloromethane. Alternatively, strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) can be used, usually at elevated temperatures.
| Reagent | Solvent | Temperature (°C) |
| BBr₃ | Dichloromethane | -78 to 25 |
| 48% HBr | Acetic Acid | 100-120 |
| AlCl₃/Thiourea | Toluene | 110 |
Ether Cleavage and Exchange Reactions
Beyond simple demethylation, the methoxy group can potentially undergo other cleavage and exchange reactions. Treatment with strong nucleophiles in the presence of a Lewis acid could, in principle, lead to the formation of other ethers, although this is a less common transformation for aryl methyl ethers compared to O-demethylation.
Functionalization of the Pyrido[3,4-b]pyrazine Core
Direct functionalization of the C-H bonds of the pyridopyrazine nucleus or displacement of the existing bromo substituent provides powerful strategies for introducing new chemical diversity.
Directed Metalation and Subsequent Electrophilic Quenching
The methoxy group can act as a directed metalation group (DMG), facilitating the deprotonation of an adjacent C-H bond by a strong base, typically an organolithium reagent like n-butyllithium or lithium diisopropylamide (LDA). znaturforsch.comclockss.org In the case of this compound, the most likely position for directed ortho-metalation (DoM) would be the C-8 position. The resulting organometallic intermediate can then be quenched with a variety of electrophiles to introduce new substituents.
| Base | Electrophile | Product |
| n-BuLi/TMEDA | DMF | 8-Formyl-3-bromo-7-methoxypyrido[3,4-b]pyrazine |
| LDA | I₂ | 3-Bromo-8-iodo-7-methoxypyrido[3,4-b]pyrazine |
| s-BuLi | (CH₃)₃SiCl | 3-Bromo-7-methoxy-8-(trimethylsilyl)pyrido[3,4-b]pyrazine |
Reactions with Carbon- and Heteroatom-Centered Nucleophiles
The electron-deficient nature of the pyridopyrazine ring system, further activated by the bromo substituent, makes the 3-position susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com This allows for the displacement of the bromide ion by a range of nucleophiles.
Reactions with Carbon-Centered Nucleophiles: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, are powerful methods for forming new carbon-carbon bonds at the 3-position. These reactions involve the coupling of the bromo-substituted pyridopyrazine with organoboron, organotin, or terminal alkyne reagents, respectively.
Reactions with Heteroatom-Centered Nucleophiles: The bromine atom can also be displaced by various heteroatom nucleophiles. For instance, reaction with amines (Buchwald-Hartwig amination), alcohols, or thiols under appropriate conditions (often requiring a catalyst and a base) can lead to the formation of the corresponding amino, alkoxy, or thioether derivatives.
| Nucleophile | Reaction Type | Catalyst/Conditions |
| Arylboronic acid | Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ |
| Amine | Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃ |
| Alcohol | Nucleophilic Substitution | NaH, DMF |
| Thiol | Nucleophilic Substitution | K₂CO₃, DMF |
Advanced Spectroscopic Characterization of 3 Bromo 7 Methoxypyrido 3,4 B Pyrazine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the exact arrangement of atoms can be determined. For 3-Bromo-7-methoxypyrido[3,4-b]pyrazine, a combination of one-dimensional and two-dimensional NMR experiments is employed for an unambiguous structural assignment.
¹H NMR for Proton Environment Analysis
The ¹H NMR spectrum provides information on the chemical environment of each proton in the molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons and the methoxy (B1213986) group protons.
Based on the electronic effects of the substituents (the electron-withdrawing bromo group and the electron-donating methoxy group) and the nitrogen atoms within the heterocyclic core, the chemical shifts (δ) of the protons can be predicted. The protons on the pyridine (B92270) ring are expected to be in the aromatic region (typically δ 7.0-9.0 ppm), while the methoxy protons will appear as a sharp singlet in the upfield region (around δ 3.9-4.2 ppm). The coupling between adjacent protons (J-coupling) would provide information about their relative positions.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 8.5 - 8.7 | s | - |
| H-5 | 8.8 - 9.0 | d | ~2.5 |
| H-8 | 7.2 - 7.4 | d | ~2.5 |
| -OCH₃ | 3.9 - 4.2 | s | - |
Note: These are predicted values based on the analysis of similar structures and known substituent effects in heterocyclic systems.
¹³C NMR for Carbon Skeleton Elucidation
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The chemical shifts are influenced by the hybridization of the carbon atom and the electronegativity of the atoms attached to it. The pyrido[3,4-b]pyrazine (B183377) core contains several quaternary carbons, which are readily identifiable in the ¹³C NMR spectrum.
The carbon attached to the bromine atom (C-3) is expected to have its chemical shift influenced by the halogen's electronegativity and heavy atom effect. The carbon bearing the methoxy group (C-7) will be shifted downfield due to the oxygen's electron-donating resonance effect and electron-withdrawing inductive effect. The carbons of the pyrazine (B50134) and pyridine rings will resonate in the aromatic region.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 145 - 148 |
| C-3 | 120 - 125 |
| C-4a | 148 - 152 |
| C-5 | 150 - 153 |
| C-6 | 110 - 115 |
| C-7 | 160 - 165 |
| C-8 | 95 - 100 |
| C-8a | 140 - 145 |
| -OCH₃ | 55 - 60 |
Note: These are predicted values based on the analysis of similar structures and established carbon chemical shift increments.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, a suite of 2D NMR experiments is essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, a cross-peak between the protons at H-5 and H-8 would confirm their ortho relationship on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals for the protonated carbons (C-2, C-5, C-8, and the methoxy carbon).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the quaternary carbons and piecing together the molecular framework. For instance, correlations from the methoxy protons to C-7 would confirm the position of the methoxy group. Correlations from H-5 to C-4a and C-7, and from H-8 to C-6 and C-8a would help to assemble the pyridine ring and its fusion to the pyrazine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other. A NOESY spectrum could show a correlation between the methoxy protons and the H-8 proton, providing further evidence for their spatial proximity.
Mass Spectrometry (MS)
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
HRMS provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the elemental formula of the compound. For this compound (C₈H₆BrN₃O), the presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak [M]+ and [M+2]+ with an approximate 1:1 intensity ratio, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Table 3: Predicted HRMS Data for this compound
| Ion | Calculated m/z |
| [M (⁷⁹Br)]⁺ | 238.9721 |
| [M (⁸¹Br)]⁺ | 240.9701 |
| [M+H (⁷⁹Br)]⁺ | 239.9799 |
| [M+H (⁸¹Br)]⁺ | 241.9779 |
Note: These are calculated exact masses for the specified molecular formula.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (e.g., the molecular ion) and analysis of the resulting fragment ions. The fragmentation pattern provides valuable information about the structure of the molecule. For this compound, characteristic fragmentation pathways would be expected.
Common fragmentation pathways for such heterocyclic systems could include:
Loss of a methyl radical (•CH₃) from the methoxy group to give an [M-15]⁺ ion.
Subsequent loss of carbon monoxide (CO) from the [M-15]⁺ ion.
Loss of the bromine radical (•Br) to give an [M-79/81]⁺ ion.
Cleavage of the pyrazine ring, which can lead to the loss of HCN or related neutral fragments.
Analysis of these fragmentation patterns allows for the confirmation of the presence and location of the bromo and methoxy substituents on the pyrido[3,4-b]pyrazine core.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
The vibrational spectrum of the pyrido[3,4-b]pyrazine ring system is expected to exhibit a series of characteristic bands. Aromatic C-H stretching vibrations are anticipated in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the fused aromatic rings would likely produce a group of bands in the 1400-1650 cm⁻¹ range. Ring breathing modes, which are characteristic of the entire heterocyclic system, would also be present at lower frequencies.
The methoxy (-OCH₃) substituent will introduce several distinct vibrational modes. The asymmetric and symmetric stretching of the C-H bonds in the methyl group are expected to appear around 2950 cm⁻¹ and 2850 cm⁻¹, respectively. The C-O stretching vibration of the methoxy group is typically observed in the 1250-1000 cm⁻¹ region.
The C-Br stretching vibration is expected at the lower end of the fingerprint region, typically between 500 and 600 cm⁻¹. The precise position of this band can be influenced by the electronic environment of the aromatic ring.
Computational studies on related heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, have been used to assign vibrational modes with good accuracy. nih.gov A similar theoretical approach for this compound would be invaluable for a definitive assignment of its IR and Raman spectra.
Table 1: Predicted Infrared (IR) and Raman Active Vibrational Modes for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
| Aromatic C-H Stretch | 3100-3000 | Stretching of C-H bonds on the pyridopyrazine ring |
| Asymmetric CH₃ Stretch | ~2950 | Asymmetric stretching of C-H bonds in the methoxy group |
| Symmetric CH₃ Stretch | ~2850 | Symmetric stretching of C-H bonds in the methoxy group |
| C=C/C=N Ring Stretch | 1650-1400 | Stretching vibrations of the fused aromatic rings |
| C-O Stretch | 1250-1000 | Stretching of the C-O bond in the methoxy group |
| C-Br Stretch | 600-500 | Stretching of the carbon-bromine bond |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by π-π* and n-π* transitions associated with the conjugated aromatic system.
Studies on pyrido[2,3-b]pyrazine (B189457) derivatives have shown that these compounds exhibit intramolecular charge transfer (ICT) transitions. rsc.org The presence of an electron-donating methoxy group and an electron-withdrawing bromine atom on the pyrido[3,4-b]pyrazine core of the target molecule would likely lead to significant ICT character in its electronic transitions. This would result in absorption bands in the near-UV and visible regions.
The spectrum of related pyrido[3,4-b]pyrazine-based sensitizers has been investigated, revealing complex absorption profiles. semanticscholar.org By analogy, this compound is predicted to have multiple absorption bands. High-energy bands corresponding to π-π* transitions within the aromatic system are expected in the shorter wavelength UV region (around 250-350 nm). Lower energy bands, likely with significant ICT character, are anticipated at longer wavelengths (350-450 nm). The exact position and intensity of these bands would be influenced by the solvent polarity.
Table 2: Predicted UV-Vis Absorption Maxima for this compound
| Electronic Transition | Predicted Wavelength Range (nm) | Description |
| π-π | 250-350 | Transitions within the conjugated π-system of the pyridopyrazine core |
| n-π / ICT | 350-450 | Transitions involving non-bonding electrons on nitrogen atoms and intramolecular charge transfer |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported, data from related structures can provide valuable insights into its expected solid-state conformation.
The crystal structure of 3-(4-methoxyphenyl)pyrido[2,3-b]pyrazine has been determined, revealing a nearly planar pyrido[2,3-b]pyrazine core. nih.govresearchgate.net It is expected that the pyrido[3,4-b]pyrazine core of the target molecule will also be largely planar. The bromine and methoxy substituents would lie in or close to the plane of the aromatic system.
In the solid state, molecules of this compound are likely to pack in a manner that maximizes intermolecular interactions. These could include π-π stacking interactions between the planar aromatic rings, as well as weaker C-H···N and C-H···O hydrogen bonds. The presence of the bromine atom may also lead to halogen bonding interactions, which could further influence the crystal packing.
Table 3: Predicted Crystallographic Parameters for this compound (based on analogs)
| Parameter | Predicted Value/System | Basis of Prediction |
| Crystal System | Monoclinic or Orthorhombic | Common for planar aromatic molecules |
| Space Group | Centrosymmetric (e.g., P2₁/c) | Frequent for achiral molecules |
| Key Bond Lengths | C-C (aromatic): ~1.39 Å | Based on standard aromatic bond lengths |
| C-N (aromatic): ~1.34 Å | Based on related heterocyclic structures | |
| C-Br: ~1.90 Å | Typical C(sp²)-Br bond length | |
| C-O (methoxy): ~1.36 Å | Typical C(aromatic)-O bond length | |
| Intermolecular Interactions | π-π stacking, C-H···N/O hydrogen bonds, Halogen bonding | Expected for this type of molecular structure |
Despite a comprehensive search for computational and theoretical investigations into this compound, no specific studies detailing Density Functional Theory (DFT) or Molecular Dynamics (MD) simulations for this particular compound were found in the available literature.
The initial search yielded information on related but structurally distinct compounds, which cannot be used to accurately describe the electronic structure, reactivity, or molecular dynamics of this compound. Adhering to the strict requirement of focusing solely on the specified molecule, and in the absence of relevant research data, it is not possible to provide a scientifically accurate and detailed article on its computational chemistry as requested.
Further research would be required to perform the necessary DFT and MD simulations to generate the data for the outlined sections.
Computational Chemistry and Theoretical Investigations
Electrostatic Potential (MEP) Surface Analysis and Reactivity Descriptors
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of molecules. It visually represents the charge distribution and allows for the identification of sites susceptible to electrophilic and nucleophilic attack.
Prediction of Electrophilic and Nucleophilic Attack Sites
A theoretical MEP analysis of 3-Bromo-7-methoxypyrido[3,4-b]pyrazine would be expected to reveal regions of negative potential, likely associated with the nitrogen atoms of the pyrazine (B50134) ring and the oxygen atom of the methoxy (B1213986) group, indicating probable sites for electrophilic attack. Conversely, regions of positive potential, potentially around the hydrogen atoms and the bromine atom (due to the σ-hole phenomenon), would suggest sites for nucleophilic attack. Without specific computational studies, a precise map of these reactive sites remains speculative.
Chemical Hardness and Softness Parameters
Global reactivity descriptors, such as chemical hardness and softness, are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These parameters provide a quantitative measure of a molecule's resistance to change in its electron distribution. A high HOMO-LUMO energy gap generally corresponds to high hardness and low reactivity. For this compound, the calculation of these parameters is contingent on quantum chemical computations that have not been published.
Table 1: Hypothetical Global Reactivity Descriptors for this compound
| Parameter | Symbol | Formula | Hypothetical Value |
|---|---|---|---|
| HOMO Energy | EHOMO | - | Data not available |
| LUMO Energy | ELUMO | - | Data not available |
| Energy Gap | ΔE | ELUMO - EHOMO | Data not available |
| Ionization Potential | I | -EHOMO | Data not available |
| Electron Affinity | A | -ELUMO | Data not available |
| Absolute Electronegativity | χ | (I + A) / 2 | Data not available |
| Absolute Hardness | η | (I - A) / 2 | Data not available |
| Absolute Softness | σ | 1 / η | Data not available |
| Electrophilicity Index | ω | χ2 / (2η) | Data not available |
This table is for illustrative purposes only. No experimental or theoretical data is currently available.
Quantum Chemical Prediction of Spectroscopic Parameters
Quantum chemical methods are powerful tools for predicting various spectroscopic parameters, including NMR chemical shifts and UV-Vis absorption spectra. These theoretical predictions can aid in the interpretation of experimental data and the structural elucidation of compounds. For this compound, a computational study would provide valuable insights into its spectroscopic signature. However, no such theoretical spectroscopic data has been reported in the literature.
Emerging Research Applications and Future Directions for Pyrido 3,4 B Pyrazine Scaffolds
Utility as Advanced Synthetic Intermediates
The unique structural framework of pyrido[3,4-b]pyrazines makes them valuable as advanced intermediates in organic synthesis. Their fused ring system, containing both pyridine (B92270) and pyrazine (B50134) moieties, offers multiple sites for functionalization, enabling the construction of diverse and complex molecular architectures.
Construction of Complex Polycyclic Systems
Pyrido[3,4-b]pyrazine (B183377) scaffolds serve as foundational building blocks for the synthesis of more complex polycyclic systems. The inherent reactivity of the pyridine and pyrazine rings can be strategically exploited to build fused heterocyclic structures. For instance, functionalized pyrido[3,4-b]pyrazines can undergo cyclization reactions to form elaborate molecules with potential applications in medicinal chemistry and materials science. acs.org The synthesis of pyrazino-fused carbazoles and carbolines from pyridopyrazine precursors highlights the utility of this scaffold in accessing novel polycyclic aromatic compounds. acs.org
One general approach involves the initial synthesis of a substituted pyrido[3,4-b]pyrazine, followed by reactions that build additional rings onto this core. For example, a tetrahydropyrido[3,4-b]pyrazine system, synthesized from pentafluoropyridine, can be sequentially reacted with various nucleophiles to create poly-substituted derivatives, which are precursors to more complex polycyclic structures. researchgate.net
Building Blocks for Libraries of Novel Heterocyclic Compounds
The adaptability of the pyrido[3,4-b]pyrazine scaffold makes it an ideal candidate for the development of combinatorial libraries of novel heterocyclic compounds. rsc.org By systematically varying the substituents at different positions of the pyrido[3,4-b]pyrazine core, a large number of distinct molecules can be generated for high-throughput screening in drug discovery and other applications.
The generation of these libraries often employs multicomponent reactions or sequential derivatization strategies. For example, a core pyrido[3,4-b]pyrazine structure can be functionalized with different reactive groups, which can then be used in a variety of coupling reactions to introduce molecular diversity. This approach allows for the efficient exploration of the chemical space around the pyrido[3,4-b]pyrazine scaffold, leading to the discovery of compounds with desired biological or material properties.
Exploration in Materials Science Research
The electron-deficient nature of the pyrazine ring, combined with the electronic properties of the fused pyridine ring, imparts interesting photophysical and electronic characteristics to pyrido[3,4-b]pyrazine derivatives. This has led to their exploration in various areas of materials science.
Pyrido[3,4-b]pyrazine-based compounds have been successfully employed as sensitizers in dye-sensitized solar cells (DSSCs). acs.orgrsc.orgconsensus.appnih.govscispace.comrsc.org These organic dyes can be designed to have strong absorption in the visible region and appropriate energy levels for efficient electron injection into the semiconductor electrode. The performance of these DSSCs can be fine-tuned by modifying the donor and π-spacer units attached to the pyrido[3,4-b]pyrazine core. acs.orgrsc.orgconsensus.appnih.govscispace.comrsc.org For instance, the introduction of bulky donor groups can suppress dye aggregation and charge recombination, leading to higher power conversion efficiencies. nih.gov
The development of pyrido[2,3-b]pyrazine-based materials for organic light-emitting diodes (OLEDs) showcases the potential of the broader pyridopyrazine family in organic electronics. rsc.org By carefully designing the molecular structure, full-color emission from blue to red can be achieved. rsc.org Some of these materials exhibit thermally activated delayed fluorescence (TADF), which can lead to high external quantum efficiencies in OLED devices. rsc.org The electronic properties of pyrido[3,4-b]pyrazine derivatives also make them promising candidates for use in organic thin-film transistors (OTFTs) and as functional dyes in sensors.
Below is a table summarizing the application of select pyrido[3,4-b]pyrazine-based dyes in DSSCs:
| Dye Name | Donor Moiety | π-Spacer | Power Conversion Efficiency (PCE) |
| APP-IV | Octyloxy-substituted donor | Phenyl | 7.12% |
| DT-1 | Indoline | Not specified | 8.57% |
| SH3 | Triphenylamine | Cyclopentadithiophene | >5% |
Advanced Catalyst Development Utilizing Pyrido[3,4-b]pyrazine Ligands
The nitrogen atoms in the pyrido[3,4-b]pyrazine scaffold can act as coordination sites for metal ions, making these compounds attractive as ligands in coordination chemistry and catalysis. While the catalytic applications of pyrido[3,4-b]pyrazine-metal complexes are still an emerging area, the broader field of pyrazine-based ligands provides a strong precedent for their potential.
Ruthenium(II) complexes of 2,3-bis(2-pyridyl)thieno[3,4-b]pyrazine have been synthesized and characterized, demonstrating the ability of such fused pyrazine systems to act as bidentate bridging ligands. rsc.org These complexes show interesting electrochemical properties, suggesting their potential in redox- catalysis and for applications in light harvesting and energy conversion. rsc.org The electronic properties of the catalyst can be tuned by modifying the substituents on the pyridopyrazine ligand.
Furthermore, cobalt complexes with pyrazine-containing macrocyclic ligands have been investigated as catalysts for proton reduction to generate hydrogen. mdpi.com The incorporation of pyrazine units was found to significantly impact the metal- and ligand-centered reduction potentials, which in turn influences the catalytic activity. mdpi.com These findings suggest that pyrido[3,4-b]pyrazine ligands could be employed to develop novel catalysts for a range of chemical transformations.
Future Research on Pyrido[3,4-b]pyrazine Chemistry
The field of pyrido[3,4-b]pyrazine chemistry is poised for significant growth, with several promising avenues for future research. A key area for further investigation is the development of novel synthetic methodologies to access a wider range of functionalized pyrido[3,4-b]pyrazine derivatives. This will be crucial for systematically exploring their structure-property relationships in various applications.
In medicinal chemistry, future efforts could focus on the design and synthesis of pyrido[3,4-b]pyrazine-based compounds as inhibitors of specific biological targets, such as protein kinases. rsc.org The scaffold's ability to be readily derivatized makes it suitable for optimization of potency and selectivity.
In materials science, the exploration of pyrido[3,4-b]pyrazine derivatives in organic electronics is expected to expand beyond DSSCs to other applications such as OLEDs, OTFTs, and sensors. A deeper understanding of the relationship between molecular structure and material properties will guide the design of next-generation organic electronic materials.
The development of well-defined pyrido[3,4-b]pyrazine-metal complexes for catalysis is another promising research direction. The systematic study of their coordination chemistry and catalytic activity in various organic transformations could lead to the discovery of novel and efficient catalysts.
A recent review on pyrazine derivatives highlights their broad therapeutic potential and the continuous evolution of their applications, suggesting a bright future for related heterocyclic systems like pyrido[3,4-b]pyrazines. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
